![molecular formula C8H11NO2 B12859768 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C8H11NO2 It features a fused ring system that includes both pyrrole and dioxane moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable dioxane derivative, followed by cyclization to form the desired pyrrole-dioxane fused ring system. The reaction conditions often include the use of a catalyst, such as iron(III) chloride, and may be carried out in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties, such as conductive polymers and dyes.
作用機序
The mechanism of action of 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
Pyrrolo[3,2-c]carbazole: Another fused heterocyclic compound with potential biological activity.
Dipyrrolo[3,2-c2′,3′-g]carbazole: Known for its photophysical and antioxidant properties.
Uniqueness
6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. Its combination of pyrrole and dioxane rings makes it a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
6-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C8H11NO2/c1-2-9-5-7-8(6-9)11-4-3-10-7/h5-6H,2-4H2,1H3 |
InChIキー |
HKOYWABEDUVGGP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C2C(=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


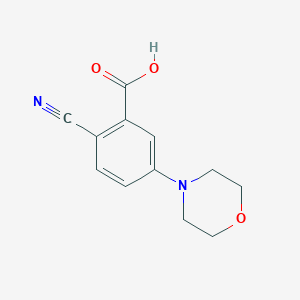

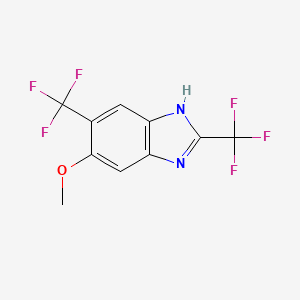
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
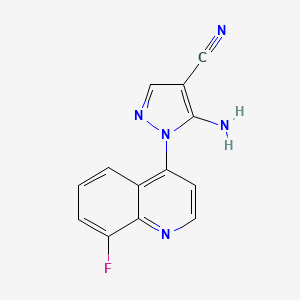
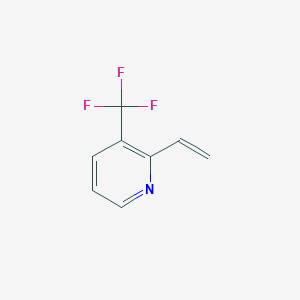
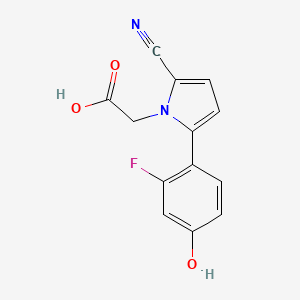
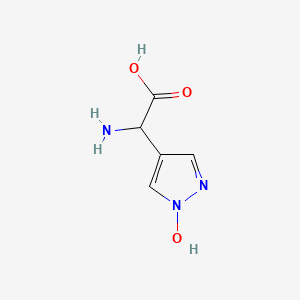
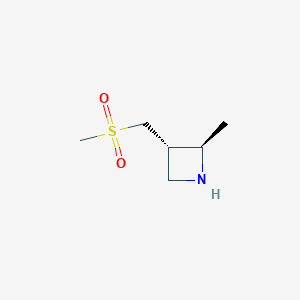
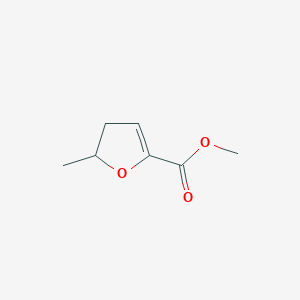
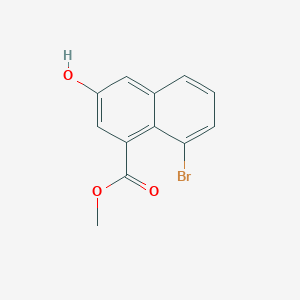
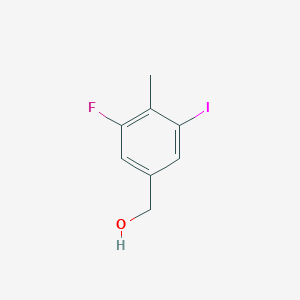
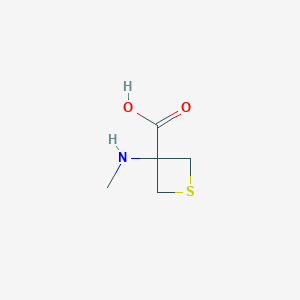
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
